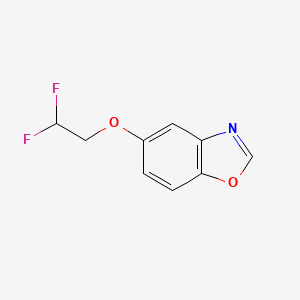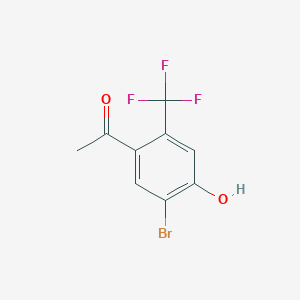![molecular formula C96H168Br2N2O2 B12856192 6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)
6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of indigoid dyes and is characterized by its two bromine atoms and long alkyl chains, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves the bromination of a precursor indigoid compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to achieve high yields. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
化学反応の分析
Types of Reactions
6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
科学的研究の応用
6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione exerts its effects involves interactions with specific molecular targets and pathways. The bromine atoms and long alkyl chains play a crucial role in its binding affinity and reactivity with various substrates. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
6,6’-Dibromo-1,1’-bis(2-decyldodecyl)-[3,3’-biindolinylidene]-2,2’-dione: Similar in structure but with shorter alkyl chains.
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: Another brominated compound with different core structure.
Uniqueness
6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione is unique due to its long alkyl chains, which impart distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring specific hydrophobic interactions and stability .
特性
分子式 |
C96H168Br2N2O2 |
|---|---|
分子量 |
1542.2 g/mol |
IUPAC名 |
(3E)-6-bromo-3-[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]-1-(4-octadecyldocosyl)indol-2-one |
InChI |
InChI=1S/C96H168Br2N2O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-71-85(72-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-69-81-99-91-83-87(97)77-79-89(91)93(95(99)101)94-90-80-78-88(98)84-92(90)100(96(94)102)82-70-76-86(73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h77-80,83-86H,5-76,81-82H2,1-4H3/b94-93+ |
InChIキー |
LDRDRDZFBVRCLR-AJRNBADOSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)/C1=O |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12856113.png)
![2-(Bromomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12856119.png)
![5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12856122.png)
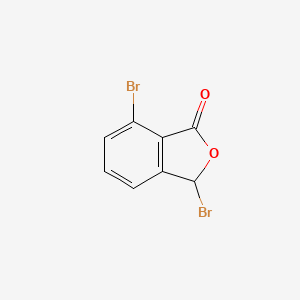
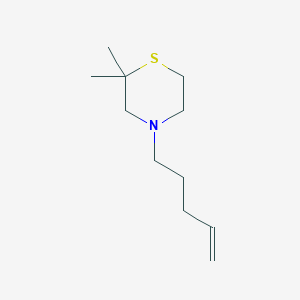

![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
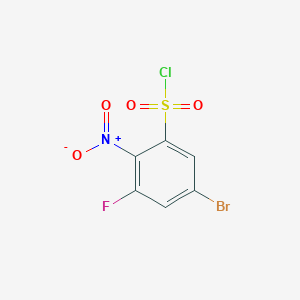
![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)
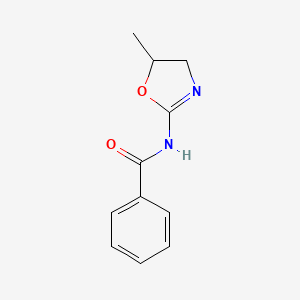
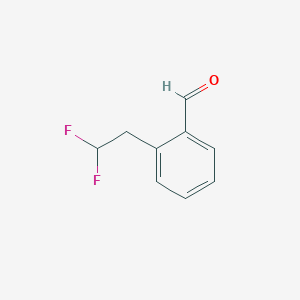
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
